1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
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Overview
Description
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3,6-dihydro-2H-pyridine and bromine.
Bromination: The bromination of 4-methyl-3,6-dihydro-2H-pyridine is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-4-methyl-3,6-dihydro-2H-pyridine.
Alkylation: The brominated intermediate is then subjected to alkylation with propargyl bromide in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- 1-(5-Fluoro-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- 1-(5-Iodo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
Uniqueness
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Properties
IUPAC Name |
1-(5-bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLVWWPWGSFCOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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